Technical Whitepaper: Ethyl 2-aminopyrimidine-5-carboxylate
Technical Whitepaper: Ethyl 2-aminopyrimidine-5-carboxylate
Executive Summary
Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) is a critical heterocyclic building block in medicinal chemistry, serving as a versatile pharmacophore for the development of kinase inhibitors, antibiotics, and antiviral agents. Its pyrimidine core, functionalized with a C2-amino group and a C5-ester, offers orthogonal reactivity handles that allow for the rapid generation of diverse chemical libraries.
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reactivity profiles, and its strategic application in structure-based drug design (SBDD).
Nomenclature Clarification: The CAS number 57401-76-0 corresponds strictly to Ethyl 2-aminopyrimidine-5-carboxylate . Users searching for "Ethyl 5-aminopyrimidine-2-carboxylate" (an isomer with the amine at C5 and ester at C2) should note that the chemistry described herein applies to the 57401-76-0 isomer, which is the industry-standard intermediate for 2-aminopyrimidine scaffolds.
Chemical Profile & Properties[1][2][3][4]
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-aminopyrimidine-5-carboxylate |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 146–149 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (pyrimidine N), ~13 (amine) |
| LogP | ~0.8 (Lipophilic, good membrane permeability) |
Structural Analysis
The molecule features an electron-deficient pyrimidine ring. The C2-amino group acts as a weak nucleophile but can be engaged in cross-coupling or acylation. The C5-ethyl ester serves as an electrophilic center or a masked acid/alcohol, essential for extending the carbon skeleton during lead optimization.
Synthetic Methodologies
Core Synthesis: Cyclocondensation (The Guanidine Route)
The most robust industrial route involves the condensation of guanidine with a 3-ethoxy-2-formylacrylate derivative. This method is preferred over the Biginelli reaction for this specific substrate due to higher regioselectivity and yield.
Reaction Logic:
The synthesis relies on a [3+3] cyclization where guanidine (1,3-binucleophile) attacks the
Experimental Protocol: Preparation from Ethyl 3-ethoxy-2-formylpropionate
Reagents:
-
Guanidine Hydrochloride (1.2 equiv)[1]
-
Ethyl 3-ethoxy-2-formylpropionate (or Ethyl 2-(ethoxymethylene)acetate) (1.0 equiv)
-
Sodium Ethoxide (2.5 equiv)[1]
Step-by-Step Procedure:
-
Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate fresh sodium ethoxide.
-
Free Base Generation: Add Guanidine Hydrochloride (1.2 equiv) to the solution and stir at room temperature for 30 minutes to liberate the free guanidine base.
-
Addition: Dropwise add Ethyl 3-ethoxy-2-formylpropionate (1.0 equiv) over 20 minutes. The solution may turn yellow/orange.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acrylate by TLC (50% EtOAc/Hexane).
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Precipitation: Pour the residue into ice-cold water (10 volumes). Adjust pH to ~7.0 with dilute acetic acid if necessary.
-
Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (2x) and cold diethyl ether (1x).
-
Purification: Recrystallize from ethanol/water (9:1) to yield off-white needles.
Yield Expectation: 75–85%
Synthesis Visualization
The following diagram illustrates the cyclocondensation pathway and potential side reactions.
Figure 1: Synthetic pathway for CAS 57401-76-0 via [3+3] cyclocondensation.
Reactivity & Derivatization Guide
This scaffold is a "privileged structure" because it allows independent modification of the "Head" (Amine) and "Tail" (Ester).
C2-Amine Transformations
The C2-amino group is deactivated by the electron-withdrawing pyrimidine ring and the 5-ester group. Therefore, standard nucleophilic attacks require harsh conditions or activation.
-
Buchwald-Hartwig Amination: Coupling with aryl halides using Pd(OAc)₂/Xantphos allows the introduction of aromatic diversity elements (e.g., for kinase hinge binding).
-
Sandmeyer Reaction: Conversion to Ethyl 2-chloropyrimidine-5-carboxylate using t-BuONO and CuCl₂. This reverses the reactivity, turning C2 into an electrophile for SNAr reactions.
-
Amide Coupling: Reacts with acid chlorides (e.g., benzoyl chloride) in pyridine/DCM to form amides.
C5-Ester Transformations
-
Hydrolysis: Treatment with LiOH in THF/Water yields 2-aminopyrimidine-5-carboxylic acid , a precursor for amide coupling.
-
Reduction: LiAlH₄ reduction yields the alcohol, which can be converted to a benzyl-like halide.
-
Curtius Rearrangement: Conversion of the acid to an isocyanate/amine, effectively moving the nitrogen to the C5 position.
Reactivity Map
Figure 2: Divergent synthesis map starting from CAS 57401-76-0.
Applications in Drug Discovery
Kinase Inhibition (EGFR/VEGFR)
The 2-aminopyrimidine motif mimics the adenine ring of ATP, making it a classic "hinge binder" in kinase inhibitors.
-
Mechanism: The N1 and C2-NH₂ groups form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).
-
Vector: The C5-carboxylate vector points into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached via amide coupling.
Antibiotic Screening
Derivatives of 2-aminopyrimidine-5-carboxylates have shown efficacy against dihydrofolate reductase (DHFR) in bacteria. The structural similarity to trimethoprim allows for competitive inhibition of folate pathways.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Spill: Sweep up preventing dust generation. Wash spill site with soap and water.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate. (Accessed 2026). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277624, Ethyl 2-aminopyrimidine-5-carboxylate. (Accessed 2026). Link
-
Vanden Eynde, J. J., et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[3] ARKIVOC, 2003(xv), 22-28.[3] Link
-
Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722.[4] Link
-
ChemicalBook. Ethyl 2-aminopyrimidine-5-carboxylate MSDS.Link
